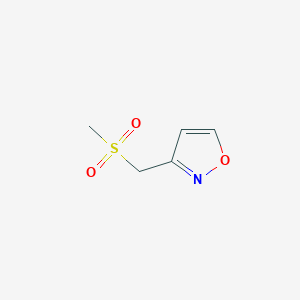

3-(methanesulfonylmethyl)-1,2-oxazole

Description

Properties

IUPAC Name |

3-(methylsulfonylmethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3S/c1-10(7,8)4-5-2-3-9-6-5/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZUEGDVHPWBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NOC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methanesulfonylmethyl)-1,2-oxazole typically involves the reaction of methanesulfonyl chloride with an appropriate oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonylmethyl)-1,2-oxazole can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methanesulfonylmethyl)-1,2-oxazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methanesulfonylmethyl)-1,2-oxazole involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key comparisons are drawn between 3-(methanesulfonylmethyl)-1,2-oxazole and other oxazole derivatives based on substituent chemistry:

Table 1: Comparative Analysis of Oxazole Derivatives

Physicochemical Properties

- Solubility: The methanesulfonyl group enhances hydrophilicity compared to aryl-substituted derivatives (e.g., logP of ~2.8 for 3-(3-nitrophenyl)-1,2-oxazole vs. estimated logP <1 for the target compound).

- Thermal Stability: Electron-withdrawing groups typically increase thermal stability. For example, 4-tosyloxazoles () decompose at higher temperatures than alkyl-substituted analogs.

Q & A

Q. What are the common synthetic routes for 3-(methanesulfonylmethyl)-1,2-oxazole?

The synthesis typically involves functionalizing the oxazole core with a methanesulfonylmethyl group. A key method includes sulfonylation using chlorosulfonic acid under controlled conditions, as demonstrated in analogous sulfonyl chloride syntheses . Precursor oxazole derivatives may be prepared via cyclization of β-enamino ketoesters or oxime intermediates, with reaction parameters (temperature, solvent) critical for yield optimization .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Multinuclear NMR (¹H, ¹³C, ¹⁵N) is essential for confirming the oxazole ring structure and sulfonylmethyl substitution. X-ray crystallography provides definitive proof of molecular geometry, as seen in structurally related oxazole carboxamides . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups and purity.

Q. What are the known biological targets for oxazole derivatives with sulfonylmethyl groups?

Sulfonyl-containing oxazoles often interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation. For example, 1,3-oxazolesulfonamides exhibit anticancer activity by modulating kinase or protease targets . The methanesulfonyl group may enhance binding affinity via hydrophobic or electronic interactions with active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Systematic variation of solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–80°C), and stoichiometry of sulfonylation agents (e.g., chlorosulfonic acid) is critical. Kinetic studies using HPLC or in situ FTIR can monitor intermediate formation and guide optimization . For example, slow addition of sulfonylating agents reduces side reactions like over-sulfonation.

Q. What strategies resolve contradictions in biological activity data for sulfonyl-containing oxazole derivatives?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Orthogonal assays (e.g., enzymatic vs. cell-based) and rigorous purity validation (≥95% by HPLC) are recommended . Additionally, molecular docking simulations can reconcile conflicting data by identifying off-target interactions .

Q. How to design a structure-activity relationship (SAR) study for this compound?

Focus on modifying the sulfonylmethyl group (e.g., replacing methane with trifluoromethane) and oxazole substituents (e.g., halogens, aryl groups). Test derivatives in dose-response assays (IC₅₀ determinations) against relevant targets (e.g., cancer cell lines, microbial strains). Correlate electronic properties (Hammett σ values) with activity trends .

Q. How to mitigate competing side reactions during the sulfonylation step in synthesis?

Use protecting groups for sensitive functional sites (e.g., amines) and low temperatures (0–5°C) to suppress hydrolysis. Catalytic amounts of Lewis acids (e.g., ZnCl₂) can enhance regioselectivity . Post-reaction quenching with ice-water minimizes decomposition of the sulfonyl product.

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Prioritize assays measuring apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and mitochondrial membrane disruption (JC-1 dye). Compare results across multiple cell lines (e.g., HeLa, MCF-7) to assess specificity. Combine with proteomic profiling to identify mechanistic pathways .

Q. How to analyze the electronic effects of the methanesulfonylmethyl group on the oxazole ring’s aromaticity?

Computational methods (DFT calculations) quantify electron-withdrawing effects via natural bond orbital (NBO) analysis. Experimentally, compare ¹H NMR chemical shifts of the oxazole ring protons in sulfonylmethyl derivatives vs. non-sulfonylated analogs. Increased deshielding indicates reduced aromaticity .

Q. What computational approaches predict the reactivity of this compound?

Molecular dynamics simulations model solvation effects on reaction pathways, while density functional theory (DFT) predicts sites of electrophilic/nucleophilic attack. Docking studies (AutoDock Vina) identify potential biological targets by assessing binding energies with proteins of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.